molecular formula C15H21BFNO3 B1487003 N-[2-fluoro-3-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]propanamide CAS No. 2246619-60-1

N-[2-fluoro-3-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]propanamide

Cat. No.: B1487003
CAS No.: 2246619-60-1
M. Wt: 293.14 g/mol
InChI Key: WSYLKWKSMXNFDQ-UHFFFAOYSA-N
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Description

N-[2-fluoro-3-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]propanamide is a useful research compound. Its molecular formula is C15H21BFNO3 and its molecular weight is 293.14 g/mol. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Structural Analysis

Compounds containing the tetramethyl-1,3,2-dioxaborolan moiety, similar to N-[2-fluoro-3-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]propanamide, have been extensively studied for their synthesis and structural properties. For instance, Huang et al. (2021) synthesized boric acid ester intermediates with benzene rings through a three-step substitution reaction. The structures were confirmed using various spectroscopic methods and X-ray diffraction, with further molecular structure optimization through density functional theory (DFT). These findings highlight the compounds' complex synthesis routes and their structural validation, which are fundamental for understanding their chemical behavior and potential applications (Huang et al., 2021).

Applications in Material Science

Boronated compounds, including those with tetramethyl-1,3,2-dioxaborolan, are being explored for their utility in material science. For example, Morrison et al. (2010) described the synthesis of boronated phosphonium salts with potential applications in medical imaging and boron neutron capture therapy due to their cytotoxicity and cellular uptake properties. Such compounds offer a promising avenue for the development of new therapeutic agents, highlighting the diverse applications of boronated materials in healthcare and material science (Morrison et al., 2010).

Fluorescence Probes and Sensing Applications

The boronate ester groups in compounds similar to the query chemical have been utilized in the design of fluorescence probes for detecting various biological and chemical substances. Fischer et al. (2013) demonstrated how heterodifunctional polyfluorenes, incorporating the dioxaborolane moiety, could be used to create nanoparticles that exhibit bright fluorescence emission. These nanoparticles have potential applications in biological imaging and sensing, showcasing the role of such compounds in developing advanced diagnostic tools (Fischer et al., 2013).

Properties

IUPAC Name

N-[2-fluoro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]propanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H21BFNO3/c1-6-12(19)18-11-9-7-8-10(13(11)17)16-20-14(2,3)15(4,5)21-16/h7-9H,6H2,1-5H3,(H,18,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WSYLKWKSMXNFDQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=C(C(=CC=C2)NC(=O)CC)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H21BFNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

293.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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